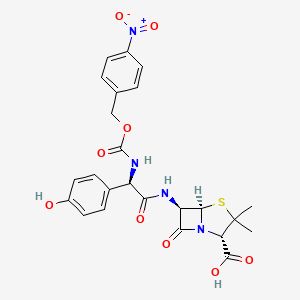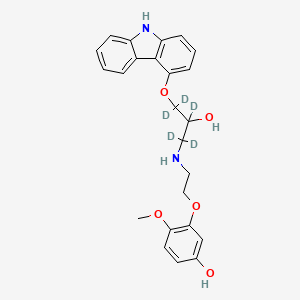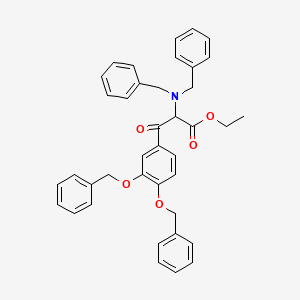
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzyloxy and dibenzylamino groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 3,4-bis(benzyloxy)benzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and esterification to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dibenzylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
3,4-Bis(benzyloxy)phenylboronic acid: Shares the benzyloxy groups but differs in its boronic acid functionality.
3,4-Bis(benzyloxy)phenylmethanol: Similar structure but with a hydroxyl group instead of the ester and amine functionalities.
Uniqueness
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is unique due to its combination of benzyloxy and dibenzylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C39H37NO5 |
|---|---|
分子量 |
599.7 g/mol |
IUPAC名 |
ethyl 3-[3,4-bis(phenylmethoxy)phenyl]-2-(dibenzylamino)-3-oxopropanoate |
InChI |
InChI=1S/C39H37NO5/c1-2-43-39(42)37(40(26-30-15-7-3-8-16-30)27-31-17-9-4-10-18-31)38(41)34-23-24-35(44-28-32-19-11-5-12-20-32)36(25-34)45-29-33-21-13-6-14-22-33/h3-25,37H,2,26-29H2,1H3 |
InChIキー |
UPFSGNMKIZHZQF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


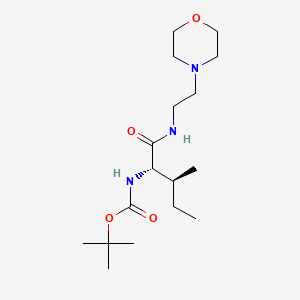
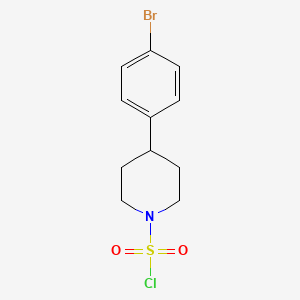
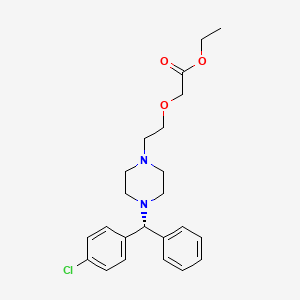
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
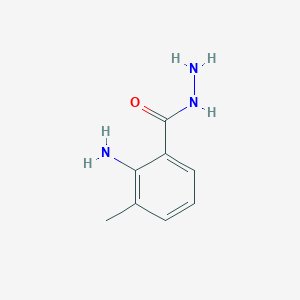
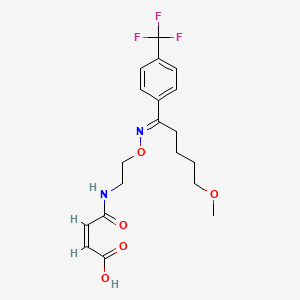
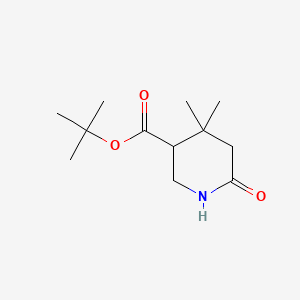
![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
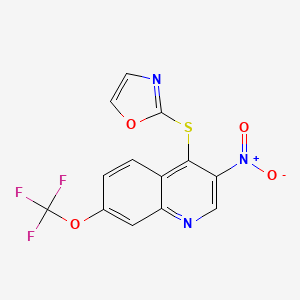
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
